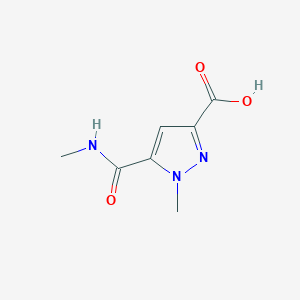

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, rather than the anticipated dihydropyrazolo[4,3-c]pyridin-4-one, indicating the sensitivity of these reactions to the nature of reagents and reaction medium acidity . Similarly, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid involved ester condensation, cyclization, and hydrolysis, with a total yield of 73.26%, demonstrating the multi-step nature of these syntheses . The synthesis of 1-methyl-pyrazole-3-carboxylic acid was achieved through oxidation and methylation of 3-methylpyrazole, with a total yield of 32.2% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic system . The spectral data of isomeric 1-aryl-4-methyl-3- and 5-pyrazolecarboxylic esters provided information on the conformation of these molecules, which depends on the position and size of the hetero ring substituents .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives towards various nucleophiles and electrophiles has been explored. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine led to the formation of 1H-pyrazole-3-carboxamide and an imidazo[4,5-b]pyridine derivative, showcasing the versatility of these compounds in forming different products under varying conditions . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine were also investigated, providing insight into the reaction mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxamide and -3-carboxylate derivatives highlighted the importance of NMR, IR spectroscopy, and semi-empirical calculations in understanding these properties . The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles demonstrated the formation of isomers with variable ratios, which could affect their physical properties .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds are known to interact with their targets, causing changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of the cell, potentially leading to the observed biological activities.

Biochemical Pathways

It is known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations could be responsible for the compound’s observed effects.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects could be the result of the compound’s interaction with its targets and the subsequent alterations in cellular processes.

Propiedades

IUPAC Name |

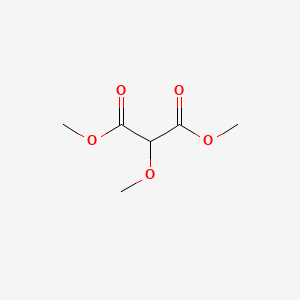

1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBVBHZEDLOAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)